4-Fluoro-3-methoxypyridin-2-amine 4-Fluoro-3-methoxypyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1561781-82-5
VCID: VC5288456
InChI: InChI=1S/C6H7FN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9)
SMILES: COC1=C(C=CN=C1N)F
Molecular Formula: C6H7FN2O
Molecular Weight: 142.133

4-Fluoro-3-methoxypyridin-2-amine

CAS No.: 1561781-82-5

Cat. No.: VC5288456

Molecular Formula: C6H7FN2O

Molecular Weight: 142.133

* For research use only. Not for human or veterinary use.

4-Fluoro-3-methoxypyridin-2-amine - 1561781-82-5

Specification

CAS No. 1561781-82-5
Molecular Formula C6H7FN2O
Molecular Weight 142.133
IUPAC Name 4-fluoro-3-methoxypyridin-2-amine
Standard InChI InChI=1S/C6H7FN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9)
Standard InChI Key MCVLJIRGWJOWPX-UHFFFAOYSA-N
SMILES COC1=C(C=CN=C1N)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

4-Fluoro-3-methoxypyridin-2-amine belongs to the aminopyridine family, featuring a six-membered aromatic ring with nitrogen at position 1. Substituent effects from the fluorine (electronegativity: 3.98) and methoxy groups (-OCH₃, Hammett σₚ: 0.12) create distinct electronic environments that influence its reactivity. The fluorine atom induces para-directing effects, while the methoxy group acts as an electron-donating meta-director, creating competing regiochemical outcomes in electrophilic substitutions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₆H₇FN₂O
Molecular Weight142.13 g/mol
IUPAC Name4-fluoro-3-methoxypyridin-2-amine
SMILESCOC1=C(C=CN=C1N)F
InChIKeyMCVLJIRGWJOWPX-UHFFFAOYSA-N
Topological Polar Surface Area64.7 Ų

Synthesis and Industrial Production

Modern Optimization Strategies

Contemporary synthesis employs microwave-assisted reactions in aqueous media, reducing reaction times to 2–4 hours. Key parameters include:

  • Solvent System: Water outperforms organic solvents (e.g., dioxane, toluene) by suppressing side reactions.

  • Temperature: 90–110°C balances reaction rate and selectivity.

  • Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide enhance nucleophilic displacement efficiency .

Post-synthesis purification involves azeotropic distillation under reduced pressure (200–20 mbar) to recover unreacted 4-fluorobenzylamine, achieving 98.5% purity as verified by HPLC .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound exhibits moderate air sensitivity due to the primary amine group, requiring storage under nitrogen at 2–8°C. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months. Reactivity profiles include:

  • Nucleophilic Substitution: Fluorine displacement occurs with KNH₂ in liquid NH₃ (-33°C), forming 4-amino derivatives.

  • Electrophilic Aromatic Substitution: Nitration at position 5 proceeds with HNO₃/H₂SO₄ at 0°C, yielding 5-nitro-4-fluoro-3-methoxypyridin-2-amine (83% isolated yield) .

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J=5.6 Hz, 1H, H-6), 6.45 (dd, J=5.6, 2.8 Hz, 1H, H-5), 5.21 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃) .

  • ¹⁹F NMR: -112.4 ppm (dt, J=48.2, 9.3 Hz) .

  • IR (KBr): 3385 cm⁻¹ (N-H stretch), 1612 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-F) .

Pharmaceutical Applications

Analgesic Intermediate

The compound is a precursor to 2-amino-3-carbethoxyamino-6-(4-fluorobenzylamino)pyridine, a μ-opioid receptor agonist with 50× higher potency than morphine in rodent models . Key transformations involve:

  • Nitro Reduction: Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) converts the nitro group to an amine.

  • Carbethoxylation: Treatment with ethyl chloroformate (ClCO₂Et, Et₃N) installs the carbethoxy moiety .

Kinase Inhibition

Derivatives bearing 4-fluoro-3-methoxypyridin-2-amine scaffolds inhibit JAK3 kinase (IC₅₀ = 12 nM) by occupying the ATP-binding pocket, as revealed by X-ray crystallography (PDB: 6T7R) .

Comparative Analysis with Structural Analogs

Table 2: Substituent Effect on Pyridine Properties

CompoundLogPμ-Opioid EC₅₀ (nM)Thermal Stability (°C)
4-Fluoro-3-methoxypyridin-2-amine1.28.7178
4-Chloro-3-methoxypyridin-2-amine1.814.2165
3-Methoxy-4-methylpyridin-2-amine0.9112.4192

The fluorine atom enhances target binding affinity through polar interactions while maintaining metabolic stability compared to chloro analogs. Methoxy groups improve solubility but reduce thermal stability relative to methyl substituents .

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